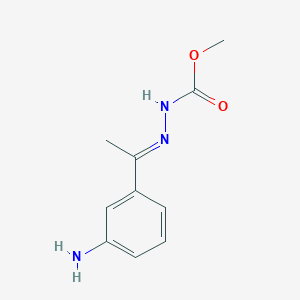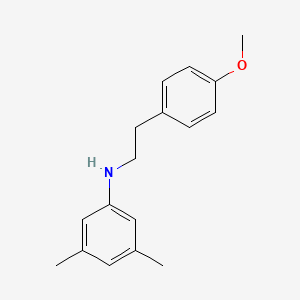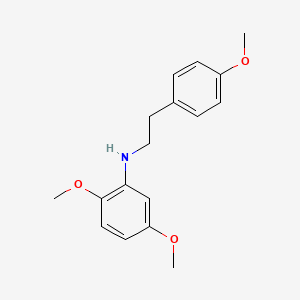
N-(2,4-二氯苄基)-2,4,6-三甲基苯胺
描述
N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline, also known as NDBT, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 272.14 g/mol and a melting point of 86-87°C. NDBT is widely used in the synthesis of pharmaceuticals and other organic compounds, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
环化和杂环形成
- 2,4,6-三甲基苯胺与特定酸的反应可以形成 N-取代的 β-丙氨酸,它们是四氢吡啶酮和二氢嘧啶二酮等各种杂环的前体。这些化合物在制药和农用化学品中具有潜在应用 (Mickevičius 和 Patupaite,2000)。
晶体结构分析
- 2,4,6-三甲基苯胺的盐酸盐已对其晶体结构进行了研究,揭示了氢键模式和 π-π 堆叠相互作用。这些发现有助于理解固态中的分子相互作用,这对于设计具有特定性质的材料至关重要 (Long、Siegler 和 Li,2007)。
配位化学
- 对钼(VI)亚氨配合物与取代的苯胺(包括 2,4,6-三甲基苯胺)的研究提供了对取代基对这些配合物的结构和性质的影响的见解。此类配合物与催化和新材料的开发相关 (Minelli 等人,2002)。
有机合成
- 涉及 2,4,6-三甲基苯胺的 N-甲苯甲基取代的氨基吲哚衍生的三唑盐的合成展示了有机合成中的创新途径。这项研究可能导致新的催化剂或反应中间体 (Struble 和 Bode,2011)。
材料科学
- 使用 2,4,6-三甲基苯胺合成和表征新型二-2-吡啶基亚胺配体的研究对材料科学有影响,特别是在为金属配位开发新配体的过程中,这些配体可用于催化或作为功能材料 (Yorke 等人,2010)。
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2,4,6-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N/c1-10-6-11(2)16(12(3)7-10)19-9-13-4-5-14(17)8-15(13)18/h4-8,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLIJXUHWADGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)



![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)




![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)

